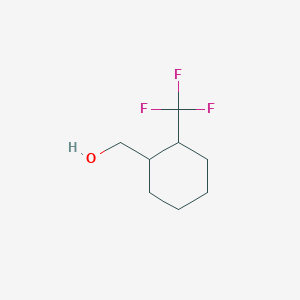

(2-(Trifluoromethyl)cyclohexyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(trifluoromethyl)cyclohexyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h6-7,12H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVIOLAYXMDHEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Trifluoromethyl Cyclohexyl Methanol and Analogues

Stereoselective Synthesis Approaches

Achieving stereocontrol in the synthesis of chiral molecules is a paramount objective in modern organic chemistry. For (2-(Trifluoromethyl)cyclohexyl)methanol, which contains stereogenic centers, the development of stereoselective methods is crucial for accessing specific isomers with desired biological activities or material properties.

Chiral Auxiliary-Mediated Strategies for this compound

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical transformations. These enantiopure compounds are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed to afford the desired chiral product. Cyclohexyl-based chiral auxiliaries have proven effective in achieving high diastereofacial selectivity in various carbon-carbon bond-forming reactions and reductions sigmaaldrich.comsoton.ac.uk.

While a direct application of a chiral auxiliary for the synthesis of this compound has not been extensively reported, the strategy is highly plausible. A general approach would involve the attachment of a chiral auxiliary to a precursor molecule, such as a derivative of 2-(trifluoromethyl)cyclohexanecarboxylic acid. Subsequent diastereoselective reduction of the carbonyl group, directed by the chiral auxiliary, would establish the desired stereochemistry at the carbinol center. The auxiliary would then be cleaved to yield the enantiomerically enriched this compound. The choice of chiral auxiliary is critical, with Evans-type oxazolidinones and those derived from amino alcohols being common and effective options mdpi.comnih.gov. A practical stereoselective synthesis of an α-trifluoromethyl-α-alkyl epoxide has been reported, which utilizes a chiral auxiliary-controlled asymmetric trifluoromethylation reaction to introduce the trifluoromethyl-substituted tertiary alcohol stereocenter rsc.org.

Asymmetric Catalysis in the Preparation of Trifluoromethylated Cyclohexyl Alcohols

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This strategy employs a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

The synthesis of trifluoromethylated cyclohexyl alcohols can be achieved through the asymmetric reduction of a corresponding ketone, 2-(trifluoromethyl)cyclohexanone (B1306057). Organocatalysis, employing chiral amines or phosphoric acids, has emerged as a powerful tool for such transformations. For instance, cinchona alkaloid-based primary amines have been successfully used in the enantioselective Michael/aldol (B89426) cascade reaction to construct β-CF3-cyclohexanones with high enantiomeric excess (92–99% ee) nih.gov. These chiral ketones can then be reduced stereoselectively to the desired alcohol.

Furthermore, transition metal catalysis provides another robust avenue. Catalytic asymmetric hydrogenation of unsaturated precursors or the asymmetric reduction of ketones using chiral metal complexes (e.g., those based on ruthenium, rhodium, or iridium) are well-established methods for producing chiral alcohols oiccpress.com. While specific examples for the direct asymmetric catalytic synthesis of this compound are not abundant in the literature, the principles of asymmetric catalysis are broadly applicable to this target molecule oiccpress.comorganic-chemistry.org. An organocatalytic asymmetric [3 + 2] cycloaddition of β-trifluoromethyl enones has been described for the synthesis of vicinally bis(trifluoromethyl)-substituted molecules with excellent stereocontrol oiccpress.com.

Total Synthesis and Fragment Coupling Strategies

The construction of the this compound scaffold can also be approached through total synthesis, involving the assembly of the molecule from simpler, achiral starting materials, or through fragment coupling strategies, where pre-functionalized fragments are joined together.

Reductive Transformations of Carboxylic Acid Precursors to (Trifluoromethyl)cyclohexylmethanol

A straightforward and common method for the synthesis of primary alcohols is the reduction of the corresponding carboxylic acid. The precursor, 2-(trifluoromethyl)cyclohexanecarboxylic acid, is a known compound, making this a viable synthetic route.

Various reducing agents can be employed for this transformation. Strong hydride reagents such as lithium aluminum hydride (LiAlH4) are highly effective for the reduction of carboxylic acids to alcohols nih.gov. However, for substrates with other sensitive functional groups, milder and more selective reagents may be necessary. Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF) or borane-dimethyl sulfide (B99878) (BMS), are also excellent choices for this reduction and often offer better chemoselectivity.

Recent advancements have also focused on catalytic methods for carboxylic acid reduction. For example, manganese(I)-catalyzed hydrosilylation has been shown to be an effective method for reducing a variety of carboxylic acids, including those with electron-withdrawing groups like a trifluoromethyl group on an aromatic ring, to their corresponding alcohols under mild conditions acs.org. Another catalytic system using ammonia-borane in the presence of catalytic TiCl4 has also been developed for the reduction of carboxylic acids to alcohols at room temperature tudelft.nl. These catalytic methods offer advantages in terms of safety and functional group tolerance. The biocatalytic reduction of carboxylic acids, particularly using alcohol dehydrogenases on thioester derivatives, is also an emerging and environmentally friendly alternative nih.gov.

Below is a table summarizing various reagents for the reduction of carboxylic acids:

| Reagent/Catalyst System | Key Features |

| Lithium Aluminum Hydride (LiAlH4) | Powerful, non-selective reducing agent. |

| Borane-THF (BH3·THF) | Selective for carboxylic acids, milder than LiAlH4. |

| Manganese(I) Catalysis | Mild, catalytic, good functional group tolerance. acs.org |

| Titanium(IV) Chloride/Ammonia-Borane | Catalytic, room temperature reduction. tudelft.nl |

Palladium-Catalyzed Cross-Coupling Reactions for Trifluoromethylcyclohexyl Moieties

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods can be applied to construct the trifluoromethylcyclohexyl skeleton.

One potential strategy involves the trifluoromethylation of a cyclohexenyl precursor. For instance, the palladium-catalyzed trifluoromethylation of aryl chlorides has been reported to proceed under mild conditions with a broad substrate scope, tolerating various functional groups mit.edursc.org. This methodology could potentially be adapted for the trifluoromethylation of a suitable cyclohexenyl halide or triflate. A dual photoredox/palladium-catalyzed three-component reaction has also been documented for the synthesis of trifluoromethylated allylic alcohols nih.gov.

Another approach is the construction of the cyclohexane (B81311) ring itself through a palladium-catalyzed process. For example, palladium-catalyzed stereoselective trifluoromethylated allylic alkylation of 3-substituted oxindoles has been demonstrated vaia.com. While not directly forming a cyclohexane ring, this showcases the utility of palladium catalysis in constructing carbon-carbon bonds adjacent to a trifluoromethyl group.

The following table highlights some palladium-catalyzed reactions relevant to the synthesis of trifluoromethylated compounds:

| Reaction Type | Description |

| Trifluoromethylation of Aryl/Vinyl Halides | Direct introduction of a CF3 group using a palladium catalyst. mit.edursc.org |

| Allylic Alkylation | Formation of a C-C bond at an allylic position with a trifluoromethyl-containing substrate. vaia.com |

| Three-Component Reaction | A convergent approach to assemble multiple fragments in a single step. nih.gov |

Grignard and Organometallic Reactions in the Construction of Trifluoromethylcyclohexane Skeletons

Grignard and other organometallic reagents are fundamental tools for carbon-carbon bond formation. These reagents can be utilized to introduce the trifluoromethyl group or to construct the cyclohexane ring.

A plausible synthetic route to this compound involves the reaction of a Grignard reagent with a suitable electrophile. For example, a cyclohexyl Grignard reagent could react with a source of the "CF3" group, although the direct trifluoromethylation of Grignard reagents can be challenging. A more common approach is to use a trifluoromethyl-containing building block. For instance, a Grignard reagent could be added to a 2-(trifluoromethyl)cyclohexanone to generate a tertiary alcohol, which could then be further manipulated. The synthesis of cyclohexylmethanol itself can be achieved by reacting a cyclohexyl Grignard reagent with formaldehyde (B43269) vaia.combrainly.inquora.comorgsyn.org. A similar strategy could be envisioned starting with a trifluoromethyl-substituted cyclohexyl Grignard reagent.

The preparation of trifluoromethyl-substituted Grignard reagents has been a subject of study, with reports of both their utility and potential hazards msu.edu. The reaction of a 2-halogen-substituted benzotrifluoride (B45747) with magnesium can generate the corresponding Grignard reagent, which can then be reacted with an acid anhydride (B1165640) to produce a ketone organic-chemistry.org. This principle could be extended to the cyclohexane series.

Organolithium reagents also play a crucial role in organometallic chemistry and can be used in similar transformations to Grignard reagents.

The table below summarizes some applications of organometallic reagents in synthesis:

| Reagent Type | Application |

| Cyclohexyl Grignard Reagent | Reaction with formaldehyde to form cyclohexylmethanol. vaia.combrainly.inquora.comorgsyn.org |

| Trifluoromethyl-substituted Grignard Reagent | Nucleophilic addition to carbonyl compounds. organic-chemistry.orgmsu.edu |

Hydrogenation Protocols for Cyclohexyl Ring Formation in Trifluoromethylated Compounds

The formation of the trifluoromethyl-substituted cyclohexane ring can be effectively achieved through the catalytic hydrogenation of the corresponding aromatic precursor, trifluoromethylbenzene. This transformation is a powerful method for accessing saturated carbocycles from readily available aromatic compounds. The stereochemical outcome of the hydrogenation is highly dependent on the chosen catalyst and reaction conditions, often favoring the formation of cis isomers.

Direct hydrogenation of precursor hexakis(trifluoromethyl)benzenes has been shown to produce all-cis 1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexanes. st-andrews.ac.uk This indicates a strong facial selectivity during the hydrogen addition. The use of rhodium-based catalysts, particularly those with cyclic (alkyl)(amino)carbene (CAAC) ligands, has been effective for the chemoselective hydrogenation of fluoroarenes. researchgate.net These catalysts can operate under relatively mild conditions and show a preference for delivering hydrogen from one face of the aromatic ring as it is adsorbed to the catalyst surface, leading to the cis product. researchgate.netmlsu.ac.in

For instance, the hydrogenation of 1-Cyclohexyl-2-trifluoromethyl-benzene can be carried out using Palladium on Charcoal in methanol (B129727) at 40°C and 1-5 bar of hydrogen pressure, demonstrating the feasibility of reducing substituted trifluoromethylated aromatic rings. google.com The general order of reactivity for catalysts in aromatic ring hydrogenation is Rh > Ru > Pt > Ni > Pd > Co. mlsu.ac.in Rhodium catalysts are often selective in the presence of other functional groups. mlsu.ac.in

| Precursor | Catalyst | Solvent | Conditions | Product Stereochemistry | Ref |

| Hexakis(trifluoromethyl)benzene | Rhodium-based catalyst | N/A | N/A | all-cis | st-andrews.ac.uk |

| (Multi)fluoroarenes | Rh(CAAC) | N/A | N/A | cis-selective | researchgate.net |

| 1-Cyclohexyl-2-trifluoromethyl-benzene | 10% Pd/C (water wet) | Methanol | 40°C, 1-5 bar H₂ | N/A | google.com |

Functional Group Interconversions Leading to the Methanol Moiety

Once the (trifluoromethyl)cyclohexane (B1599226) scaffold is established, the next crucial step is the formation of the methanol group. This is typically accomplished through the reduction of a pre-existing carbonyl or carboxyl functional group at the appropriate position.

Reduction of Carbonyl or Carboxyl Derivatives to Hydroxyl Groups

The reduction of esters or carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. quimicaorganica.org For the synthesis of this compound, a precursor such as 2-(trifluoromethyl)cyclohexanecarboxylic acid or its corresponding ester can be reduced. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this purpose, capable of efficiently converting both esters and carboxylic acids to primary alcohols. quimicaorganica.orgcommonorganicchemistry.com

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the aluminohydride complex to the electrophilic carbonyl carbon. quimicaorganica.org This is followed by subsequent hydride additions and eventual workup to yield the alcohol. Another effective reagent is borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), which readily reduces carboxylic acids. prepchem.com

For example, the reduction of methyl esters to trifluoromethyl ketones can be achieved using fluoroform (HCF₃) and KHMDS in triglyme, which could then be further reduced to the alcohol. beilstein-journals.orgnih.gov However, direct reduction of an ester or acid is more straightforward.

| Precursor Substrate | Reducing Agent | Solvent | General Outcome | Ref |

| Ester (e.g., Ethyl 2-(trifluoromethyl)cyclohexanecarboxylate) | LiAlH₄ | Ether/THF | Primary Alcohol | quimicaorganica.orgcommonorganicchemistry.com |

| Carboxylic Acid (e.g., 2-(Trifluoromethyl)cyclohexanecarboxylic acid) | LiAlH₄ | Ether/THF | Primary Alcohol | quimicaorganica.org |

| Carboxylic Acid (e.g., 2-(Trifluoromethyl)cyclohexanecarboxylic acid) | BH₃·THF | THF | Primary Alcohol | prepchem.com |

Stereocontrol in Hydroxyl Group Introduction

When the methanol moiety is generated from the reduction of a ketone, such as 2-(trifluoromethyl)cyclohexanone, a new stereocenter is created, leading to diastereomeric products. Controlling the stereochemistry of this reduction is crucial for synthesizing specific isomers of this compound.

The stereochemical outcome of ketone reduction in substituted cyclohexanones is influenced by steric and electronic factors. Hydride attack can occur from either the axial or equatorial face of the carbonyl group. Generally, reduction with small hydrides like sodium borohydride (B1222165) (NaBH₄) often leads to the axial attack, yielding the equatorial alcohol, which is typically the more thermodynamically stable product. organic-chemistry.org Conversely, bulkier hydride reagents tend to favor equatorial attack, resulting in the axial alcohol.

A study on the stereoselective reduction of cyclic ketones using lithium dispersion with hydrated transition metal salts (e.g., FeCl₂·4H₂O or CuCl₂·2H₂O) in THF demonstrated high selectivity for the most thermodynamically stable alcohol. organic-chemistry.org This method was shown to be effective for ketones containing functional groups like trifluoromethyl groups. organic-chemistry.org Furthermore, enzymatic reductions, for instance using alcohol dehydrogenase from Geotrichum, can offer high stereoselectivity in the reduction of trifluoromethyl ketones. scilit.com The combination of photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction has also been explored, providing a pathway to optically pure trifluoromethylated alcohols. elsevierpure.com

Trifluoromethylation Strategies within Cyclohexane Systems

The introduction of the trifluoromethyl group is a defining step in the synthesis. This can be achieved either by direct functionalization of a pre-formed cyclohexane ring or by incorporating the CF₃ group during the construction of the ring system.

Direct Trifluoromethylation Methods

Direct C-H trifluoromethylation of saturated hydrocarbons like cyclohexane is a challenging but highly desirable transformation. These methods often rely on the generation of highly reactive trifluoromethyl radicals (•CF₃). rsc.org

Photoredox catalysis has emerged as a powerful tool for this purpose. princeton.edu In a typical system, a photocatalyst, upon irradiation with visible light, can initiate a single electron transfer (SET) process with a CF₃ source, such as triflyl chloride (CF₃SO₂Cl), to generate the •CF₃ radical. princeton.eduwikipedia.org This radical can then abstract a hydrogen atom from the cyclohexane C-H bond, followed by a radical combination step. Copper-mediated radical systems have also been studied, using reagents like bpyCu(CF₃)₃ under photochemical conditions to effectively trifluoromethylate cyclohexane. smolecule.com

| Method/Reagent System | CF₃ Source | Conditions | Mechanism Highlights | Ref |

| Photoredox Catalysis | CF₃SO₂Cl | Photocatalyst (e.g., Ru or Ir complex), Visible Light | SET generates •CF₃, which attacks C-H bond. | princeton.edu |

| Copper-Mediated Radical Trifluoromethylation | bpyCu(CF₃)₃ (Grushin's reagent) | Photochemical (light irradiation) | Homolysis of Cu complex generates •CF₃. | smolecule.com |

| Bismuth-Catalyzed Trifluoromethylation | CF₃SO₂Cl | Bi(I) catalyst, Light irradiation | Oxidative addition followed by light-induced homolysis. | acs.org |

Introduction of the Trifluoromethyl Group via Fluoroalkylation Reactions

Fluoroalkylation reactions provide versatile pathways for introducing the trifluoromethyl group, often by targeting a reactive site like a double bond within a cyclohexane precursor. One of the most common approaches is the radical addition of a trifluoromethyl group across the double bond of cyclohexene (B86901).

Reagents such as trifluoroiodomethane (CF₃I) can serve as sources of trifluoromethyl radicals, especially in the presence of a radical initiator like triethylborane (B153662) or under photochemical conditions. wikipedia.org More recently, hypervalent iodine reagents, particularly Togni's reagents (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), have become widely used for the trifluoromethylation of alkenes. acs.orgnih.gov These reactions can be mediated by transition metals, such as copper, or proceed under metal-free conditions. nih.govorganic-chemistry.org The process typically involves the generation of a CF₃ radical which adds to the alkene, followed by a subsequent reaction to form the final product. nih.govnih.gov

Another strategy involves the nucleophilic trifluoromethylation of a cyclohexanone (B45756) derivative. smolecule.com Reagents like trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent), activated by a fluoride (B91410) source, can add a CF₃ nucleophile to the carbonyl carbon. wikipedia.orgnih.gov The resulting tertiary alcohol can then be further manipulated.

| Reaction Type | Substrate | Reagent(s) | Key Features | Ref |

| Radical Addition to Alkene | Cyclohexene | CF₃I / Initiator | Forms a C-CF₃ bond and a C-I bond across the double bond. | wikipedia.org |

| Trifluoromethylation with Togni's Reagent | Cyclohexene | Togni's Reagent, often with a Cu catalyst | Versatile method for hydrotrifluoromethylation or other difunctionalizations. | acs.orgnih.govorganic-chemistry.org |

| Nucleophilic Trifluoromethylation of Ketone | Cyclohexanone | TMSCF₃ / Fluoride source (e.g., TBAF) | Forms a trifluoromethylated tertiary alcohol. | wikipedia.orgsmolecule.comnih.gov |

Stepwise Robinson Annulation for Fluorinated Cyclohexane Derivatives

A key strategy begins with the synthesis of a diketone precursor, specifically 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione. This intermediate is prepared via a Mukaiyama-Michael type reaction, starting from the corresponding tetrafluoroenol silyl (B83357) ether, which is derived from pentafluoropropiophenone. nih.govrsc.orgresearchgate.net

Once the diketone is synthesized, it is subjected to basic conditions to induce cyclization. The outcome of this step is highly dependent on the stoichiometry of the base used. nih.govresearchgate.net Treatment of the diketone with a catalytic amount of potassium hydroxide (B78521) (KOH) leads to an intramolecular aldol addition, yielding the surprisingly stable ketol, 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone, as a single diastereomer. nih.govresearchgate.net

The subsequent step in a typical Robinson annulation would be the dehydration of this aldol adduct to form a cyclohexenone. nih.gov The usual product of a Robinson annulation is an α,β-unsaturated ketone within a newly formed six-membered ring. rsc.org In this specific synthesis, the corresponding cyclohexenone derivative can be prepared in good yield through the mesylation of the ketol. nih.govresearchgate.net This multi-step sequence provides a viable route to various unprecedented fluorinated cyclohexane and aromatic derivatives. nih.govresearchgate.net

To arrive at the target compound, this compound, the resulting trifluoromethyl-substituted cyclohexenone would undergo subsequent reduction steps. This typically involves the reduction of the carbon-carbon double bond and the ketone functionality. Catalytic hydrogenation is a common method to reduce the double bond, followed by the reduction of the ketone to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄). scribd.comchegg.com The final step would be the reduction of the ester or carboxylic acid functionality to the primary alcohol, methanol group.

Table 1: Key Intermediates in the Stepwise Robinson Annulation

| Compound Name | Structure | Role in Synthesis |

| Pentafluoropropiophenone | C₆H₅C(O)CF₂CF₃ | Starting Material |

| 2-Fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione | C₆H₅C(O)CF(CF₃)CH₂CH₂C(O)CH₃ | Diketone Precursor |

| 4-Fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone | (Structure varies based on stereochemistry) | Stable Ketol Intermediate (Aldol Adduct) |

| Trifluoromethyl-substituted cyclohexenone derivative | (General structure of a cyclohexenone with CF₃ and phenyl substituents) | Product of Annulation, Precursor to Target |

Table 2: Reagents and Conditions for Key Synthetic Steps

| Reaction Step | Reagents | Conditions | Product |

| Mukaiyama-Michael Reaction | Tetrafluoroenol silyl ether, Michael acceptor | (Not specified in snippets) | 2-Fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione |

| Intramolecular Aldol Addition | Catalytic Potassium Hydroxide (KOH) | (Not specified in snippets) | 4-Fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone |

| Dehydration via Mesylation | Mesyl chloride, Base | (Not specified in snippets) | Trifluoromethyl-substituted cyclohexenone derivative |

Stereochemical Investigations and Conformational Analysis of 2 Trifluoromethyl Cyclohexyl Methanol

Diastereomeric and Enantiomeric Purity Assessment in Chiral Syntheses

The synthesis of (2-(Trifluoromethyl)cyclohexyl)methanol presents significant stereochemical challenges, as it can exist as multiple diastereomers (cis and trans) and each of these can exist as a pair of enantiomers. Achieving high levels of diastereomeric and enantiomeric purity is crucial, particularly in pharmaceutical and materials science applications where specific stereoisomers often exhibit desired activities while others may be inactive or even detrimental.

The enantioselective synthesis of trifluoromethyl-substituted cyclohexyl systems often begins with the construction of a chiral cyclohexanone (B45756) precursor. rsc.orgnih.gov Organocatalytic cascade reactions, such as the Michael/aldol (B89426) reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones, have been established to produce β-trifluoromethyl-cyclohexanones in high yields (81–99%) and excellent enantioselectivity (92–99% ee). rsc.orgnih.gov These reactions, often catalyzed by cinchona alkaloid-based primary amines, can yield separable diastereomers. nih.gov Subsequent diastereoselective reduction of the ketone functionality would then yield the target this compound.

Another approach involves a stepwise Robinson annulation, which can lead to the formation of trifluoromethyl-substituted cyclohexyl compounds. In certain cases, these reactions can proceed with high diastereoselectivity, yielding a single diastereomer. researchgate.netnih.gov

Once the chiral synthesis is complete, the assessment of diastereomeric and enantiomeric purity is a critical step.

Diastereomeric Purity: The ratio of diastereomers (e.g., cis vs. trans) is typically determined using standard chromatographic techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The distinct spatial arrangements of the substituents in different diastereomers lead to unique signals in the NMR spectrum, allowing for their quantification.

Enantiomeric Purity: The enantiomeric excess (ee) of the desired enantiomer is most commonly determined by chiral high-performance liquid chromatography (HPLC). phenomenex.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for accurate quantification of their relative amounts. phenomenex.comnih.gov Polysaccharide-based CSPs are frequently used for a wide range of chiral compounds. phenomenex.com

Conformational Preferences and Dynamics of Trifluoromethylcyclohexyl Systems

The conformation of a cyclohexane (B81311) ring is predominantly a chair form, which minimizes both angle and torsional strain. The introduction of substituents disrupts the symmetry of the ring and leads to a conformational equilibrium between two chair forms, where the substituent can occupy either an axial or an equatorial position. The position of this equilibrium is dictated by the steric and electronic properties of the substituent.

Dynamic NMR spectroscopy is a powerful technique for quantifying the energy differences between conformers. For fluorinated compounds like this compound, 19F NMR is particularly advantageous due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion.

The conformational free energy difference, known as the A-value, represents the energetic preference for a substituent to be in the equatorial position versus the axial position. This value can be determined with high precision by variable temperature 19F NMR studies. By monitoring the chemical shifts of the CF3 group as a function of temperature, it is possible to determine the equilibrium constant between the two chair conformers at various temperatures. From these equilibrium constants, the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational inversion can be calculated.

Studies on 4-substituted trifluoromethylcyclohexanes have been used to precisely determine the A-value for the trifluoromethyl group. The data from these experiments provide a fundamental understanding of the energetic cost of placing a CF3 group in the sterically hindered axial position.

| Parameter | Value | Units |

|---|---|---|

| A-value (-ΔG° at 298 K) | 2.46 ± 0.06 | kcal/mol |

| ΔH° | 2.25 ± 0.07 | kcal/mol |

| ΔS° | -0.7 ± 0.3 | cal/mol·K |

Data derived from dynamic 19F NMR studies on 4-substituted trifluoromethylcyclohexanes.

The trifluoromethyl group is both sterically demanding and highly electronegative, which significantly influences its conformational preferences on a cyclohexane ring. The A-value of approximately 2.46 kcal/mol indicates a strong preference for the equatorial position.

This preference is primarily due to steric hindrance. When the CF3 group is in the axial position, it experiences destabilizing 1,3-diaxial interactions with the two axial hydrogen atoms on the same face of the ring. These interactions are a form of steric strain that arises from the close proximity of the bulky CF3 group to these hydrogens. The large size of the trifluoromethyl group, compared to a methyl group (A-value ≈ 1.7 kcal/mol), leads to more severe steric clashes and a greater energy penalty for occupying the axial position.

The high electronegativity of the fluorine atoms also plays a role, though it is generally considered secondary to the steric effects in determining the A-value. The electron-withdrawing nature of the CF3 group can influence bond lengths and angles within the cyclohexane ring, but the dominant factor driving the conformational equilibrium is the avoidance of unfavorable steric interactions.

X-ray Crystallographic Analysis for Stereochemical Assignment

While NMR spectroscopy provides valuable information about conformational dynamics in solution, single-crystal X-ray crystallography offers an unambiguous method for determining the precise three-dimensional structure of a molecule in the solid state. This technique is the gold standard for the definitive assignment of both relative and absolute stereochemistry.

For a molecule like this compound, an X-ray crystal structure would provide a wealth of information:

Relative Stereochemistry: It would definitively confirm whether the trifluoromethyl and hydroxymethyl groups are in a cis (on the same side of the ring) or trans (on opposite sides) relationship.

Conformation: The analysis would reveal the exact chair conformation adopted by the cyclohexane ring in the crystal lattice, including precise bond lengths, bond angles, and torsional angles. This would show which substituents occupy axial and equatorial positions.

Absolute Stereochemistry: For a single enantiomer, specialized X-ray diffraction techniques (anomalous dispersion) can be used to determine the absolute configuration (R or S) at the chiral centers.

While a crystal structure for this compound itself is not publicly available in crystallographic databases, the technique has been widely applied to other trifluoromethyl-containing compounds and cyclohexane derivatives. mdpi.comresearchgate.netnih.gov For instance, X-ray analysis of various organic molecules has been crucial in confirming the stereochemical outcomes of synthetic reactions and in understanding intermolecular interactions in the solid state. eurjchem.com The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a model of the electron density, which translates into the atomic positions within the molecule.

Reactivity and Chemical Transformations of 2 Trifluoromethyl Cyclohexyl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in (2-(Trifluoromethyl)cyclohexyl)methanol is a versatile site for a variety of chemical transformations, including derivatization, oxidation, and substitution reactions.

The hydroxyl group can be readily converted into ether and ester derivatives through well-established synthetic methodologies.

Etherification: The formation of ethers from this compound can be achieved under basic conditions via the Williamson ether synthesis. In this reaction, the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to yield the ether. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Representative Etherification Reactions

| Alkyl Halide | Base | Solvent | Product | Approximate Yield (%) |

| Methyl Iodide | NaH | THF | (2-(Trifluoromethyl)cyclohexyl)methoxymethyl ether | 85-95 |

| Ethyl Bromide | NaH | THF | Ethoxy(2-(trifluoromethyl)cyclohexyl)methane | 80-90 |

| Benzyl (B1604629) Bromide | NaH | DMF | Benzyl ((2-(trifluoromethyl)cyclohexyl)methyl) ether | 75-85 |

Esterification: Esters of this compound can be synthesized through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Acid-catalyzed esterification (Fischer esterification) with a carboxylic acid is a common method, although it is an equilibrium process. For higher yields, the reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) is preferred. This method proceeds via a nucleophilic acyl substitution mechanism.

Representative Esterification Reactions

| Acylating Agent | Base | Solvent | Product | Approximate Yield (%) |

| Acetic Anhydride (B1165640) | Pyridine | Dichloromethane | (2-(Trifluoromethyl)cyclohexyl)methyl acetate | 90-98 |

| Benzoyl Chloride | Triethylamine | Dichloromethane | (2-(Trifluoromethyl)cyclohexyl)methyl benzoate | 88-96 |

| Propionyl Chloride | Pyridine | Dichloromethane | (2-(Trifluoromethyl)cyclohexyl)methyl propanoate | 90-97 |

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The electron-withdrawing trifluoromethyl group can make the oxidation slightly more challenging compared to a non-fluorinated analogue by destabilizing the developing positive charge on the adjacent carbon in some oxidation mechanisms.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an inert solvent like dichloromethane, will selectively oxidize the primary alcohol to the corresponding aldehyde, (2-(trifluoromethyl)cyclohexyl)carbaldehyde.

For the complete oxidation to the carboxylic acid, (2-(trifluoromethyl)cyclohexyl)carboxylic acid, stronger oxidizing agents are required. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) in a basic solution, or chromic acid (generated in situ from chromium trioxide and sulfuric acid, Jones oxidation).

Summary of Oxidation Reactions

| Oxidizing Agent | Solvent | Product | Classification |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | (2-(Trifluoromethyl)cyclohexyl)carbaldehyde | Aldehyde |

| Dess-Martin Periodinane (DMP) | Dichloromethane | (2-(Trifluoromethyl)cyclohexyl)carbaldehyde | Aldehyde |

| Potassium Permanganate (KMnO4) | aq. NaOH | (2-(Trifluoromethyl)cyclohexyl)carboxylic acid | Carboxylic Acid |

| Chromic Acid (Jones Reagent) | Acetone | (2-(Trifluoromethyl)cyclohexyl)carboxylic acid | Carboxylic Acid |

The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A common example is the conversion of the alcohol to an alkyl halide. For instance, treatment of this compound with thionyl chloride (SOCl2) or phosphorus trichloride (B1173362) (PCl3) will yield the corresponding chloromethyl derivative, 1-(chloromethyl)-2-(trifluoromethyl)cyclohexane. nih.gov The reaction with thionyl chloride is often preferred as the byproducts (SO2 and HCl) are gaseous, simplifying purification. masterorganicchemistry.com The mechanism can proceed via either an SN2 or SNi (internal nucleophilic substitution) pathway, depending on the reaction conditions. masterorganicchemistry.com

Similarly, reaction with phosphorus tribromide (PBr3) would yield the corresponding bromomethyl derivative. These halogenated compounds are valuable intermediates for further synthetic transformations, such as the introduction of other functional groups via nucleophilic substitution.

Reactions of the Cyclohexyl Ring

The cyclohexane (B81311) ring, while generally stable, can undergo certain transformations, although the presence of the bulky and electron-withdrawing trifluoromethyl group can influence the feasibility and outcome of these reactions.

Ring expansion or contraction reactions of the cyclohexane ring in this compound are not commonly reported in the literature. Such transformations typically require specific functional groups on the ring that can facilitate rearrangement, such as a diazoketone for a Wolff rearrangement (ring contraction) or a carbocationic center adjacent to the ring for a Wagner-Meerwein type of rearrangement (which can lead to ring expansion). While theoretically possible to introduce such functionalities, direct ring expansion or contraction from the parent alcohol is not a straightforward process.

Introducing new functional groups at other positions on the cyclohexane ring of this compound can be challenging due to the relative inertness of C-H bonds. However, strategies involving radical halogenation or directed C-H activation could potentially be employed.

Free radical bromination, for instance, using N-bromosuccinimide (NBS) with a radical initiator, would likely lead to a mixture of products, with substitution occurring at various positions on the ring, guided by the relative stability of the resulting carbon radicals. The trifluoromethyl group's influence on the regioselectivity of such reactions would be a key factor to consider.

More advanced methods, such as transition-metal-catalyzed C-H functionalization, could offer greater control and selectivity. These methods often employ a directing group to guide the catalyst to a specific C-H bond. While not specifically documented for this compound, such approaches represent a modern avenue for the selective functionalization of substituted cyclohexanes. researchgate.net

Transformations of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is renowned for its high chemical stability, a property that has led to its widespread use in pharmaceuticals and materials science. This stability is primarily attributed to the strength of the carbon-fluorine bond. However, under specific conditions, the CF3 group can undergo transformations such as solvolysis and defluorination. This section explores the reactivity of the trifluoromethyl moiety in the context of aliphatic cyclohexane systems, drawing parallels from related structures to understand the potential pathways for this compound.

Solvolysis and Defluorination Pathways

Direct studies on the solvolysis and defluorination of this compound are not extensively documented in the available literature. However, insights can be gained from examining the reactivity of trifluoromethyl groups in similar molecular environments.

Solvolysis of a trifluoromethyl group involves the replacement of one or more fluorine atoms by a solvent molecule, such as water or an alcohol. This process is generally challenging for aliphatic trifluoromethyl groups due to the inertness of the C-F bond. For instance, studies on trifluoromethyl-substituted cyclobutanes have shown that these compounds are stable to decomposition in the presence of 1 M hydrochloric acid or 1 M sodium hydroxide (B78521) at room temperature for 24 hours. acs.org

However, under more forcing conditions, particularly with anionic activation, solvolysis can be induced. Research on a diketone containing a trifluoromethyl group on a cyclohexane ring, specifically 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione, demonstrated that solvolysis of the trifluoromethyl group occurred when treated with excess potassium hydroxide in an alcohol solvent. researchgate.net This suggests that a strong base can facilitate the elimination of fluoride (B91410) ions, initiating the solvolysis cascade. The proposed mechanism for such reactions often involves a dehydrofluorination–addition–elimination process. researchgate.net

In the context of trifluoromethylphenols, which are aromatic analogs, spontaneous aqueous defluorination has been observed. chemrxiv.org The mechanism is suggested to proceed via an E1cb (Elimination Unimolecular conjugate Base) pathway, which is driven by the deprotonation of a nearby acidic proton. chemrxiv.org While this compound does not possess the aromatic ring's electronic effects, the presence of the hydroxyl group could potentially influence the reactivity of the adjacent trifluoromethyl group under certain pH conditions, although this is speculative without direct experimental evidence.

The hydrolysis of trifluoromethyl groups on aromatic rings to form carboxylic acids has been achieved using superacidic conditions, such as fuming sulfuric acid and boric acid. rsc.orgnih.gov This method, however, involves harsh conditions that are not typically classified as standard solvolysis and may lead to degradation of the aliphatic cyclohexane ring.

The following table summarizes conditions under which solvolysis or defluorination of trifluoromethyl groups has been observed in related systems.

| Compound Type | Conditions | Outcome |

| Trifluoromethyl-substituted Cyclohexanone (B45756) Derivative | Excess KOH in alcohol | Solvolysis of the CF3 group |

| Trifluoromethylphenols | Aqueous conditions (pH dependent) | Spontaneous defluorination |

| Trifluoromethylated Triarylphosphines | Fuming H2SO4, Boric Acid | Hydrolysis to carboxylic acid |

| Trifluoromethyl Cyclobutanes | 1 M HCl or 1 M NaOH (aq), 24h, RT | No decomposition |

Chemical Stability and Reactivity Profile of the CF3 Moiety

The trifluoromethyl group is generally considered to be one of the most stable functional groups in organic chemistry. tcichemicals.com This high stability is a consequence of the strong carbon-fluorine bond, which has a high bond dissociation energy. The CF3 group is robust and resistant to many chemical transformations, which is a key reason for its prevalence in metabolically stable drug molecules.

In aliphatic systems, the CF3 group's stability is pronounced. Studies on various aliphatic compounds containing trifluoromethyl groups show that this moiety is tolerant of a wide range of reaction conditions, including the presence of acids, bases, and various catalytic systems, provided the conditions are not overly harsh. researchgate.netnih.govnih.gov

The reactivity of the CF3 group is significantly influenced by its electronic environment. The strong electron-withdrawing nature of the three fluorine atoms makes the carbon atom of the CF3 group electrophilic, but direct nucleophilic attack on this carbon is generally difficult due to the strength and polarity of the C-F bonds. Instead, reactions involving the CF3 group often proceed through pathways that are initiated at other parts of the molecule or involve radical intermediates.

The influence of the trifluoromethyl group on the chemical shifts in the 13C NMR spectrum of cyclohexane derivatives has been studied, indicating its significant electronic effect on the cyclohexane ring. researchgate.net This electronic perturbation, however, does not readily translate into facile chemical reactivity of the CF3 group itself under normal conditions.

The table below outlines the general stability profile of the trifluoromethyl group in aliphatic systems based on available literature.

| Condition | Stability of Aliphatic CF3 Group |

| Acidic (aqueous) | Generally stable |

| Basic (aqueous, mild) | Generally stable |

| Strong Basic/Anionic Activation | Potential for solvolysis/defluorination |

| Superacidic | Potential for hydrolysis |

| Catalytic Hydrogenation | Generally stable |

| Common Oxidizing/Reducing Agents | Generally stable |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of (2-(Trifluoromethyl)cyclohexyl)methanol in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a comprehensive analysis of the molecular framework and its conformational preferences.

Proton (¹H) NMR spectroscopy provides information about the number of distinct proton environments, their chemical shifts, and their spatial relationships through spin-spin coupling. The spectrum of this compound is expected to be complex due to the presence of multiple diastereomers (cis/trans) and the conformational flexibility of the cyclohexane (B81311) ring.

The key proton signals would include those for the hydroxymethyl group (CH₂OH) and the protons on the cyclohexane ring. The CH₂OH protons are expected to appear as a doublet, typically in the range of 3.4-3.5 ppm, similar to cyclohexanemethanol. rsc.orgchemicalbook.com The protons on the cyclohexane ring would appear as a series of complex multiplets between approximately 0.9 and 2.2 ppm. rsc.orgchemicalbook.com The proton at C2, being adjacent to the electron-withdrawing trifluoromethyl group, would likely be shifted downfield relative to other ring protons. The precise chemical shifts and coupling constants would be highly dependent on the relative stereochemistry (cis or trans) and the preferred chair conformation of the cyclohexane ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Cyclohexane Ring Protons (CH, CH₂) | 0.9 - 2.2 | Multiplets (m) | Significant signal overlap is expected. The proton at C2 would be at the lower field end of this range. |

| Hydroxymethyl Protons (CH₂OH) | 3.4 - 3.5 | Doublet (d) | Coupled to the proton at C1. |

Note: Data are predicted based on analogous structures. rsc.orgchemicalbook.com The exact values can vary.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon skeleton of the molecule. The spectrum for this compound would show eight distinct signals, corresponding to the seven carbons of the cyclohexylmethanol core and the one carbon of the trifluoromethyl group.

The carbon of the trifluoromethyl group (CF₃) is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F), typically in the range of 120-130 ppm. rsc.org The hydroxymethyl carbon (CH₂OH) signal is anticipated around 69 ppm. rsc.org The carbons of the cyclohexane ring would resonate between 25 and 45 ppm, with the carbon atom attached to the CF₃ group (C2) showing a significant downfield shift due to the inductive effect of the fluorine atoms. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Notes |

|---|---|---|---|

| Cyclohexane Ring Carbons (CH₂) | ~25 - 30 | Singlet | |

| Cyclohexane Ring Carbons (CH) | ~40 - 45 | Singlet or Doublet | C1 and C2 will be in this region. C2 will show coupling to fluorine. |

| Hydroxymethyl Carbon (CH₂OH) | ~69 | Singlet |

Note: Data are predicted based on analogous structures and known substituent effects. rsc.orgillinois.edu

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing the trifluoromethyl group. nih.gov Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR spectra can be acquired rapidly and provide valuable structural information. ed.ac.uk The CF₃ group in this compound would appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum.

Crucially, the chemical shift of the CF₃ group is extremely sensitive to its local electronic and steric environment. nih.goved.ac.uk This sensitivity makes ¹⁹F NMR an excellent tool for studying the conformational dynamics of the cyclohexane ring. researchgate.netresearchgate.net In the cis and trans isomers, the CF₃ group will experience different spatial arrangements, leading to distinct ¹⁹F chemical shifts. Furthermore, for a given isomer, the CF₃ group can exist in either an axial or an equatorial position due to the chair-chair interconversion of the cyclohexane ring. These two conformers would have different ¹⁹F chemical shifts. By using variable-temperature ¹⁹F NMR, it is possible to study this equilibrium, measure the energy barrier for ring flipping, and determine the conformational free energy (A-value) of the substituent groups. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Fourier Transform Ion Cyclotron Resonance (FTICR-MS), provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govnih.gov This allows for the unambiguous determination of the elemental formula of this compound, which is C₈H₁₃F₃O. The high mass accuracy (sub-ppm) of HRMS distinguishes the target compound from other species with the same nominal mass. nih.gov

In addition to determining the molecular formula, HRMS can provide structural information through analysis of fragmentation patterns. Common fragmentation pathways for this molecule under techniques like electrospray ionization (ESI) or electron impact (EI) would likely include:

Loss of a water molecule (H₂O) from the parent ion.

Loss of the hydroxymethyl radical (•CH₂OH) .

Cleavage of the C-C bond between the CF₃ group and the ring .

Fragmentation of the cyclohexane ring through various ring-opening mechanisms.

Analysis of the exact masses of these fragment ions helps to confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent features would be:

A strong, broad absorption band in the region of 3650-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. openstax.orgmasterorganicchemistry.com The broadening is due to intermolecular hydrogen bonding.

Strong absorption bands in the 3000-2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexane ring and the methylene (B1212753) group. openstax.orglibretexts.org

Very strong, sharp absorption bands in the 1400-1000 cm⁻¹ region, which are characteristic of C-F stretching vibrations of the trifluoromethyl group. msu.edu

A strong band for the C-O stretching vibration of the primary alcohol, typically appearing in the range of 1075-1000 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretch, H-bonded | 3650 - 3200 | Strong, Broad |

| Alkane (C-H) | Stretch | 3000 - 2850 | Strong |

| Trifluoromethyl (C-F) | Stretch | 1400 - 1000 | Very Strong |

Note: Data are based on established group frequencies for organic functional groups. msu.eduopenstax.orglibretexts.org

X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and torsional angles.

This method would unequivocally establish the relative stereochemistry (cis or trans) of the substituents on the cyclohexane ring. Furthermore, it would reveal the preferred conformation (e.g., chair, boat, or twist-boat) adopted by the molecule in the crystal lattice and the specific orientation (axial or equatorial) of the trifluoromethyl and hydroxymethyl groups. For a chiral, enantiomerically pure sample, X-ray diffraction can also be used to determine the absolute configuration of the stereocenters (C1 and C2).

Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., HPLC, GC-MS)

The purity assessment and separation of this compound isomers, which include diastereomers (cis/trans) and enantiomers, are critical for its characterization and application. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile compounds. For this compound, both normal-phase and reversed-phase chromatography can be utilized for the separation of its diastereomers (cis and trans).

Diastereomer Separation: The cis and trans isomers of substituted cyclohexylmethanols possess different spatial arrangements of the substituents on the cyclohexane ring, leading to differences in their polarity and interaction with the stationary phase. This allows for their separation using HPLC. A common approach involves using a normal-phase silica (B1680970) gel column with a non-polar mobile phase, where the more polar isomer typically elutes later. Alternatively, reversed-phase HPLC on a C18 column can be employed, often with a polar mobile phase mixture such as methanol (B129727)/water or acetonitrile/water. The separation is based on the differential hydrophobic interactions of the isomers with the stationary phase.

Enantiomer Separation: The separation of enantiomers requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. For alcohols like this compound, CSPs containing cellulose (B213188) or amylose (B160209) derivatives are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

A hypothetical HPLC method for the separation of this compound diastereomers is outlined in the table below. It is important to note that these are representative conditions and would require optimization for this specific compound.

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Methanol/Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Purity Assessment and Isomer Separation: For the analysis of this compound, a non-polar or medium-polarity capillary column is typically used. The isomers are separated based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum for each isomer that aids in its identification and structural elucidation.

Detailed research on the GC-MS analysis of the closely related compound, (4-methylcyclohexyl)methanol (B126014) (4-MCHM), provides a strong model for the expected methodology for this compound. A study on 4-MCHM isomers utilized a heated purge-and-trap system for sample introduction followed by GC-MS analysis. nih.gov The trans-isomer was found to elute before the cis-isomer. nih.gov This elution order is often observed for substituted cyclohexanes, where the trans-isomer is generally less polar and more volatile.

The mass spectra of the isomers would be expected to show characteristic fragmentation patterns, including the loss of a water molecule, a trifluoromethyl group, and other fragments resulting from the cleavage of the cyclohexane ring.

The following table outlines a plausible set of GC-MS parameters for the analysis of this compound isomers, adapted from methodologies used for similar compounds. nih.gov

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-300 |

Enantioselective GC: For the separation of the enantiomers of this compound, a chiral stationary phase is necessary. Cyclodextrin-based chiral columns are commonly used for this purpose. The enantiomers form temporary inclusion complexes with the cyclodextrin (B1172386) derivatives of the stationary phase, and the differing stability of these diastereomeric complexes allows for their separation.

Computational Chemistry and Theoretical Studies of 2 Trifluoromethyl Cyclohexyl Methanol

Density Functional Theory (DFT) Calculations for Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometries and electronic properties of molecules. For (2-(Trifluoromethyl)cyclohexyl)methanol, DFT calculations can elucidate the most stable three-dimensional arrangement of its atoms and provide a wealth of information about its electronic characteristics.

DFT calculations are instrumental in determining key geometric parameters. By finding the minimum energy conformation, it is possible to predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. These calculations would typically involve selecting a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation. nih.gov The trifluoromethyl group, being a strong electron-withdrawing substituent, significantly influences the geometry of the cyclohexyl ring and the orientation of the hydroxymethyl group. mdpi.com

The electronic properties of this compound can also be thoroughly investigated using DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, stability, and electronic transitions. nih.govnih.gov A larger energy gap suggests higher stability and lower reactivity. nih.gov

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution within the molecule. nih.gov These maps are color-coded to indicate regions of positive and negative electrostatic potential, identifying potential sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the fluorine atoms of the trifluoromethyl group, with a positive potential around the hydrogen atom of the hydroxyl group.

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

|---|---|

| C-C (cyclohexyl) bond length | 1.53 - 1.55 Å |

| C-O bond length | 1.43 Å |

| O-H bond length | 0.96 Å |

| C-CF3 bond length | 1.54 Å |

| C-F bond length | 1.35 Å |

| C-C-C (cyclohexyl) bond angle | 110 - 112° |

| C-O-H bond angle | 109.5° |

Table 2: Predicted Electronic Properties for this compound using DFT

| Property | Predicted Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 7.0 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 7.5 eV |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the time-dependent behavior of a molecular system, MD provides detailed information on the conformational changes and dynamics of a molecule. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape.

The cyclohexane (B81311) ring in this compound can exist in various conformations, with the chair form being the most stable. The substituents, the trifluoromethyl and hydroxymethyl groups, can occupy either axial or equatorial positions. MD simulations can be used to determine the relative energies of these different conformers and the energy barriers for interconversion between them. researchgate.net This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

MD simulations can be performed in different environments, such as in a vacuum or in the presence of a solvent, to mimic experimental conditions. nih.gov By analyzing the trajectories of the atoms over time, it is possible to identify the most populated conformational states and to understand the dynamic processes that govern the molecule's behavior. pitt.edu These simulations can reveal how intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the trifluoromethyl group, affect the conformational preferences.

Mechanistic Insights into Synthesis and Reactivity via Computational Models

Computational models are invaluable for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, these models can be used to study both its synthesis and its subsequent reactivity.

The synthesis of this compound likely involves multiple steps, and computational models can be employed to investigate the reaction pathways of each step. rsc.org By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction rates. nih.govnih.gov This allows for the identification of the most favorable reaction mechanism and can help in optimizing reaction conditions to improve yield and selectivity. For instance, computational studies can model the reduction of a corresponding carboxylic acid or aldehyde to form the alcohol, providing a detailed picture of the bond-breaking and bond-forming processes.

The reactivity of this compound can also be explored using computational models. For example, the reactions of the hydroxyl group, such as esterification or oxidation, can be modeled to understand the influence of the trifluoromethyl-substituted cyclohexyl ring on the reaction energetics. The strong electron-withdrawing nature of the trifluoromethyl group is expected to impact the reactivity of the nearby hydroxyl group, and computational models can quantify this effect. mdpi.com

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of molecules. researchgate.netnih.gov For this compound, these methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of NMR spectra, particularly 1H, 13C, and 19F NMR, is a common application of computational chemistry. researchgate.netnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of the molecule, it is possible to predict the chemical shifts. nih.gov These predicted shifts can then be compared with experimental data to confirm the structure of the molecule. For this compound, predicting the 19F NMR spectrum is particularly useful for characterizing the trifluoromethyl group. researchgate.net

Similarly, the IR spectrum of this compound can be computationally predicted by calculating the vibrational frequencies of the molecule. researchgate.net Each vibrational mode corresponds to a specific motion of the atoms, such as bond stretching or bending. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental spectra to identify characteristic functional groups. researchgate.netmdpi.com For this molecule, key predicted vibrational frequencies would include the O-H stretch of the alcohol, C-H stretches of the cyclohexane ring, and C-F stretches of the trifluoromethyl group.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| CH-OH | 3.5 - 3.7 | 65 - 70 |

| CH-CF3 | 2.0 - 2.2 | 40 - 45 (quartet due to C-F coupling) |

| Cyclohexyl CH2 | 1.0 - 1.9 | 25 - 35 |

Table 4: Predicted Key IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm-1) |

|---|---|

| O-H stretch | 3200 - 3500 (broad) |

| C-H stretch (cyclohexyl) | 2850 - 2950 |

| C-O stretch | 1050 - 1150 |

Applications of 2 Trifluoromethyl Cyclohexyl Methanol and Its Derivatives in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The precise three-dimensional arrangement of atoms is critical for the function of complex molecules, particularly in pharmaceuticals. Chiral building blocks—enantiomerically pure compounds used as starting materials—are essential for the stereoselective synthesis of these targets. Trifluoromethylated cyclohexane (B81311) derivatives, such as (2-(Trifluoromethyl)cyclohexyl)methanol, are highly valued in this context. The synthetic utility of such building blocks is predicated on the ability to produce them with high stereocontrol.

Research has demonstrated efficient methods for the enantioselective synthesis of related trifluoromethyl-substituted cyclic compounds. For instance, organocatalytic cascade Michael/aldol (B89426) reactions have been developed to construct β-CF3-cyclohexanones with excellent enantioselectivity (92–99% ee) and in high yields. These methods allow for the creation of separable diastereomers, providing access to stereochemically defined building blocks that can be further elaborated into molecules like this compound.

The strategic placement of the trifluoromethyl group on the cyclohexane ring introduces a potent stereoelectronic element. This group can influence the conformational preference of the ring and direct the stereochemical outcome of subsequent reactions. As a chiral building block, this compound offers two key reactive handles: the hydroxyl group, which can be readily converted into other functionalities or used as a nucleophile, and the C-H bonds of the cyclohexane ring, which can be targeted for functionalization. The presence of the CF3 group can activate or direct these transformations, making it a cornerstone for the stereocontrolled assembly of intricate molecular architectures.

Precursor for Biologically Relevant Molecules

The trifluoromethyl group is a prevalent feature in many modern pharmaceuticals due to its ability to enhance key drug-like properties. mdpi.comwikipedia.org It can increase metabolic stability by blocking sites susceptible to oxidation, improve membrane permeability and bioavailability by increasing lipophilicity, and enhance binding affinity to biological targets through favorable intermolecular interactions. mdpi.comnih.gov Consequently, building blocks containing a CF3 group are of significant interest in drug discovery.

This compound serves as an important precursor for molecules with potential biological relevance. The cyclohexane scaffold provides a non-aromatic, three-dimensional framework that is desirable for exploring new chemical space in drug design, moving away from flat, aromatic structures. The combination of the chiral cyclohexane core and the trifluoromethyl group makes this alcohol a valuable starting point for synthesizing novel therapeutic agents.

The practical application of trifluoromethylated building blocks is evident in their use as intermediates in the synthesis of active pharmaceutical ingredients (APIs). A closely related structure, (4-cyclohexyl-3-trifluoromethyl-phenyl)-methanol, has been documented as a key intermediate in the synthesis of a sphingosine-1-phosphate (S1P) receptor modulator. google.com These modulators are a class of drugs used in the treatment of immunological disorders like multiple sclerosis. google.com The synthesis pathway highlights the utility of the cyclohexyl-trifluoromethyl-methanol motif in constructing complex APIs. google.com

The synthesis of this S1P modulator involves several steps where the trifluoromethyl-bearing ring is constructed and modified. The use of (4-cyclohexyl-3-trifluoromethyl-phenyl)-methanol demonstrates how this structural unit can be incorporated into a larger, more complex molecule designed to interact with a specific biological target. This underscores the role of this compound and its isomers as foundational scaffolds for pharmaceutical development.

The research findings below illustrate the synthesis of a key pharmaceutical intermediate where a trifluoromethylated cyclohexyl moiety is central to the molecular design.

| Starting Material | Reaction | Intermediate | Application | Reference |

|---|---|---|---|---|

| 1-Cyclohexyl-2-trifluoromethyl-benzene | Bromination | 4-bromo-1-cyclohexyl-2-trifluoromethyl-benzene | Synthesis of N-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester, an intermediate for an S1P receptor modulator. | google.com |

| 4-bromo-1-cyclohexyl-2-trifluoromethyl-benzene | Carbonylation (via lithiation) | 4-cyclohexyl-3-trifluoromethyl-benzoic acid | ||

| 4-cyclohexyl-3-trifluoromethyl-benzoic acid | Reduction | (4-cyclohexyl-3-trifluoromethyl-phenyl)-methanol |

Utility in Agrochemical and Materials Science Building Blocks

The beneficial properties of the trifluoromethyl group extend beyond pharmaceuticals into agrochemicals and materials science. In crop protection, the CF3 group is a common substituent in modern pesticides and herbicides, contributing to their potency and stability. nih.govsemanticscholar.org Trifluoromethyl-containing building blocks are used to synthesize a range of active ingredients. For example, trifluoromethylpyridines, key components in several agrochemicals, are often synthesized from smaller CF3-containing precursors. nih.govsemanticscholar.org The lipophilicity imparted by the CF3 group can enhance the penetration of the active compound through the waxy cuticles of plants or the exoskeletons of insects. Although direct use of this compound in a commercial agrochemical is not documented, its structural motifs are highly relevant, and it represents a potential building block for novel active ingredients.

In materials science, fluorinated compounds are valued for their unique properties, including thermal stability, chemical resistance, and low surface energy. mdpi.com Fluoropolymers, for instance, possess robust characteristics that make them suitable for advanced coatings, membranes, and electronic components. mdpi.comresearchgate.net The incorporation of building blocks like this compound into polymer structures could be used to fine-tune material properties. The rigid and bulky nature of the trifluoromethyl-cyclohexyl group could influence polymer morphology, while the CF3 group itself can enhance hydrophobicity and stability.

Exploration in Supramolecular Chemistry and Self-Assembly influenced by the Trifluoromethyl Group

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by noncovalent interactions. The trifluoromethyl group plays a fascinating and complex role in directing these interactions. researchgate.netscispace.comnih.gov Contrary to the traditional view of fluorine being a simple, non-polarizable atom, studies have shown that the CF3 group is amphiphilic; it can act as both an electrophile and a nucleophile in noncovalent bonding. researchgate.netscispace.comnih.gov This dual nature allows it to participate in a variety of weak interactions, including hydrogen bonds and halogen bonds, which can be exploited to control the self-assembly of molecules into ordered structures. nih.govresearchgate.net

The influence of fluorine on molecular assembly is particularly evident in fluorinated cyclohexanes. The all-cis 1,2,3,4,5,6-hexafluorocyclohexane, for example, is the most polar aliphatic compound known, with a large molecular dipole moment that drives its self-assembly into supramolecular polymers. researchgate.netnih.gov This demonstrates that strategically placed C-F bonds on a cyclohexane ring can induce significant polarity, leading to predictable and controllable aggregation.

In this compound, two key features can direct supramolecular assembly: the hydroxyl group and the trifluoromethyl group.

Hydroxyl Group: A classic hydrogen bond donor and acceptor, capable of forming strong, directional interactions that are fundamental to building supramolecular architectures.

Trifluoromethyl Group: As an "amphiphilic noncovalent bonding partner," the CF3 group can engage in weaker, yet significant, interactions. scispace.comnih.gov It can act as a hydrogen bond acceptor and participate in F···F or C-H···F contacts that stabilize crystal packing and influence molecular conformation. researchgate.netnih.gov

The combination of a strong hydrogen-bonding motif (–OH) with the unique, polar, and geometrically defined CF3 group on a chiral cyclohexane scaffold makes this compound an intriguing candidate for designing complex, self-assembling systems. These could range from liquid crystals to functional soft materials where the precise arrangement of molecules dictates the material's properties.

The table below summarizes the key noncovalent interactions that the functional groups in this compound can participate in, driving supramolecular assembly.

| Functional Group | Type of Interaction | Role in Self-Assembly | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bonding (Donor/Acceptor) | Forms strong, directional linkages, creating primary structural motifs like chains or sheets. | nih.gov |

| Trifluoromethyl (-CF3) | Hydrogen Bonding (Acceptor) | Accepts hydrogen bonds from OH groups or other donors, contributing to the overall network. | scispace.comnih.govresearchgate.net |

| Halogen Bonding / F···F Contacts | Can form weak attractive interactions that help in the fine-tuning of crystal packing and ordering. | ||

| Dipole-Dipole Interactions | The strong dipole of the C-F bonds contributes to the overall polarity, influencing long-range order and aggregation in solution. |

Conclusion and Future Research Directions

Summary of Current Research Status for (2-(Trifluoromethyl)cyclohexyl)methanol

Currently, dedicated research publications focusing exclusively on this compound are limited. The scientific literature primarily features this compound in the context of broader synthetic methodologies for creating trifluoromethylated carbocycles rather than as a central molecule of investigation. Its appearance is most notable in chemical supplier catalogs and patents where it is listed as a potential building block or intermediate.

The primary interest in molecules like this compound stems from the significant impact the trifluoromethyl group can impart. The CF3 group is a strong electron-withdrawing substituent, which can influence the acidity of the adjacent hydroxyl proton and the reactivity of the molecule. Furthermore, its steric bulk and lipophilicity can play a crucial role in the conformational preferences of the cyclohexane (B81311) ring and the molecule's interactions in biological systems. mdpi.comnih.gov The trifluoromethyl group is known to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. mdpi.com